

# Commercial suppliers of (3,5-Dimethylphenyl)(phenyl)methanone

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## Compound of Interest

Compound Name: (3,5-Dimethylphenyl)  
(phenyl)methanone

Cat. No.: B125861

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## Technical Guide: (3,5-Dimethylphenyl)(phenyl)methanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(3,5-Dimethylphenyl)(phenyl)methanone**, a substituted benzophenone of interest in various chemical and pharmaceutical research areas. This document details its chemical and physical properties, commercial availability, synthesis, and potential applications, with a focus on data relevant to research and development.

## Chemical and Physical Properties

**(3,5-Dimethylphenyl)(phenyl)methanone**, also known as 3,5-dimethylbenzophenone, is an aromatic ketone with the chemical formula  $C_{15}H_{14}O$ . Its structure features a benzoyl group attached to a 3,5-dimethylphenyl moiety.

Table 1: Physicochemical Properties of **(3,5-Dimethylphenyl)(phenyl)methanone**

Property	Value	Source
CAS Number	13319-70-5	
Molecular Formula	C <sub>15</sub> H <sub>14</sub> O	
Molecular Weight	210.27 g/mol	
Purity	≥98% (typical)	[1]
Physical State	Solid	-
Melting Point	Data not consistently available	-
Boiling Point	Data not consistently available	-

## Commercial Availability

**(3,5-Dimethylphenyl)(phenyl)methanone** is available from several commercial chemical suppliers, catering to research and development needs. Purity levels and available quantities may vary between suppliers. It is crucial to obtain a certificate of analysis for lot-specific data.

Table 2: Commercial Suppliers of **(3,5-Dimethylphenyl)(phenyl)methanone**

Supplier	Product Number/Name	Notes
Sigma-Aldrich	S55809	Marketed as AldrichCPR for early discovery researchers. Analytical data is not collected for this specific product by the supplier.
BLDpharm	13319-70-5	-
Santa Cruz Biotechnology	CAS 13319-70-5	-
AK Scientific, Inc.	-	-
ChemNet	-	A platform connecting various suppliers.

## Synthesis Protocol: Friedel-Crafts Acylation

A common and effective method for the synthesis of **(3,5-Dimethylphenyl)(phenyl)methanone** is the Friedel-Crafts acylation of m-xylene with benzoyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride ( $\text{AlCl}_3$ ).

### Experimental Protocol: Synthesis of **(3,5-Dimethylphenyl)(phenyl)methanone**

This protocol is a general procedure adapted from established Friedel-Crafts acylation methodologies. Researchers should optimize conditions based on their specific laboratory setup and safety protocols.

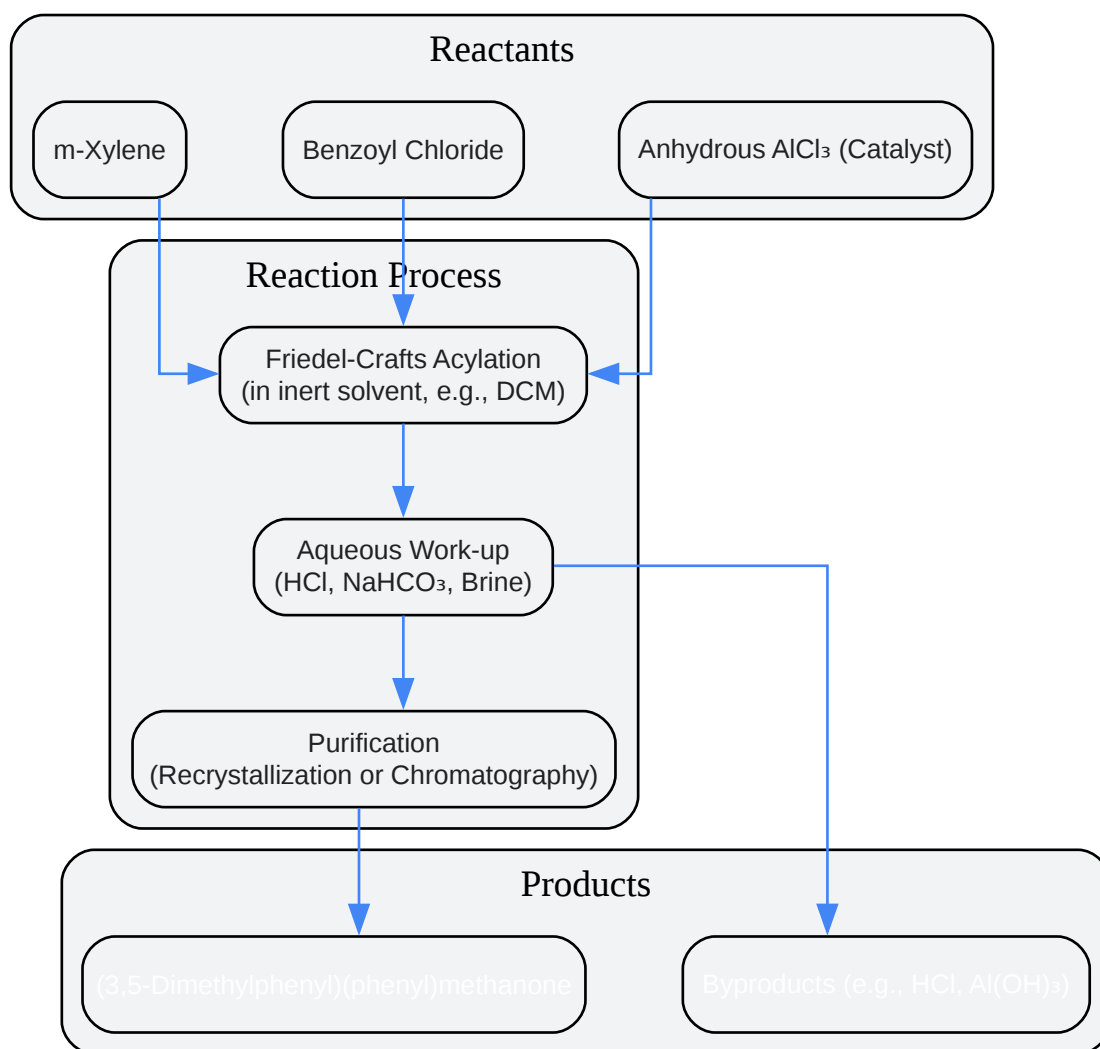
#### Materials:

- m-Xylene (1,3-dimethylbenzene)
- Benzoyl chloride
- Anhydrous aluminum chloride ( $\text{AlCl}_3$ )
- Dichloromethane (DCM) or another suitable inert solvent
- Hydrochloric acid (HCl), aqueous solution
- Sodium bicarbonate ( $\text{NaHCO}_3$ ), saturated aqueous solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
- Magnetic stirrer and heating mantle

#### Procedure:

- **Reaction Setup:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with  $\text{CaCl}_2$ ), and a dropping funnel, add anhydrous aluminum chloride and an inert solvent such as dichloromethane.
- **Addition of Reactants:** Cool the suspension in an ice bath. To the dropping funnel, add a solution of benzoyl chloride in the same inert solvent. Add this solution dropwise to the stirred  $\text{AlCl}_3$  suspension.
- **Following the addition of the benzoyl chloride solution,** add m-xylene dropwise via the dropping funnel while maintaining the low temperature.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
- **Work-up:** Once the reaction is complete, cool the mixture in an ice bath and slowly quench the reaction by the dropwise addition of cold dilute hydrochloric acid to decompose the aluminum chloride complex.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
- **Drying and Solvent Removal:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by a suitable method, such as recrystallization or column chromatography, to yield pure **(3,5-Dimethylphenyl)(phenyl)methanone**.

Logical Flow of the Synthesis:



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Caption: Synthetic workflow for **(3,5-Dimethylphenyl)(phenyl)methanone**.

## Potential Applications in Research and Drug Development

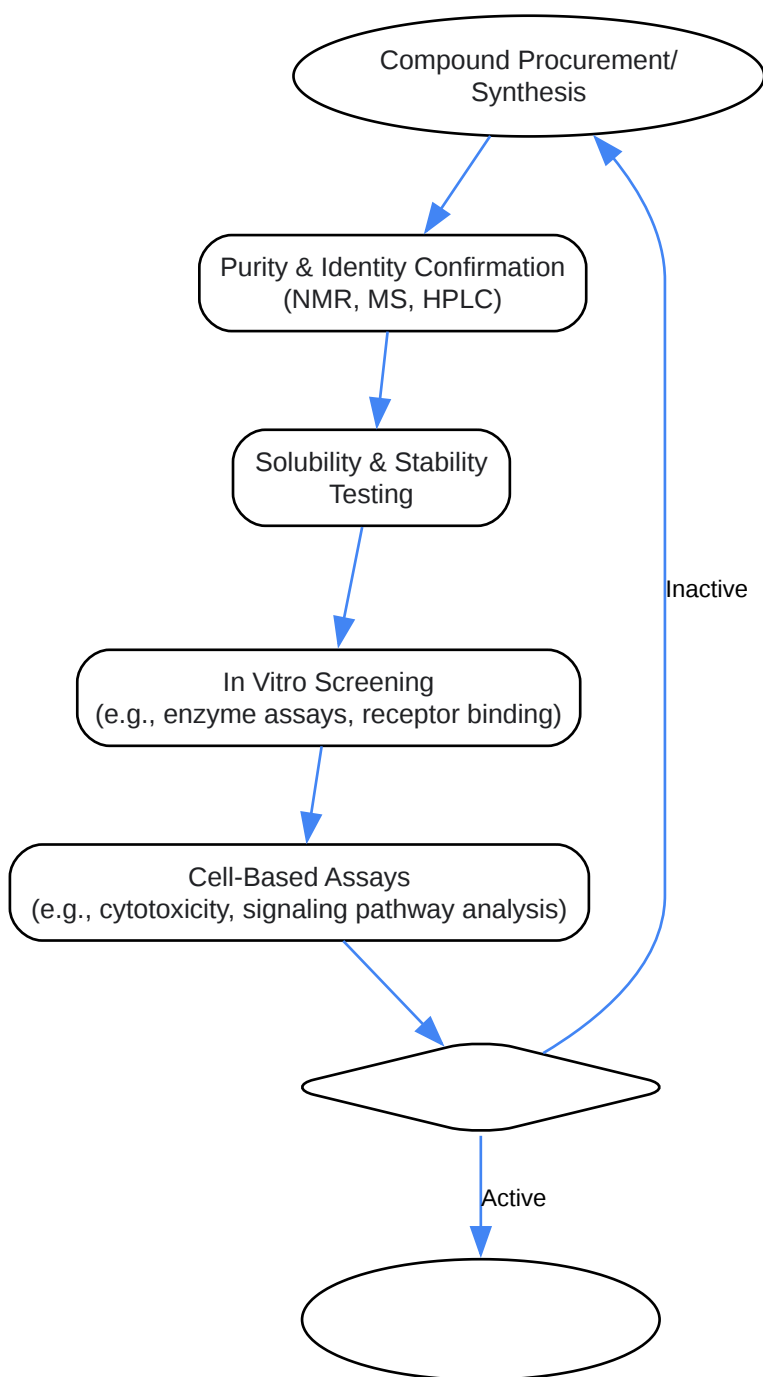
While specific biological activities or signaling pathway interactions for **(3,5-Dimethylphenyl)(phenyl)methanone** are not extensively documented in publicly available literature, the broader class of benzophenone derivatives has been investigated for various therapeutic applications. Benzophenones are known to possess a wide range of biological activities, including but not limited to, antifungal and anti-inflammatory properties.

The 3,5-dimethylphenyl moiety can be a key structural element in medicinal chemistry, influencing the compound's lipophilicity, metabolic stability, and interaction with biological targets. For instance, the 3,5-dimethylphenyl group has been incorporated into tryptamine derivatives that have been evaluated for their binding to the GnRH receptor.

The core benzophenone structure is also a well-known photoinitiator, capable of absorbing UV light to generate reactive species that can initiate polymerization. Although the specific photochemical properties of the 3,5-dimethyl substituted variant are not well-characterized, it could potentially be explored for applications in photochemistry and materials science.

Experimental Workflow for Biological Screening:

For researchers interested in exploring the biological potential of **(3,5-Dimethylphenyl)(phenyl)methanone**, a general screening workflow can be implemented.



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Caption: General workflow for biological screening of the compound.

## Spectroscopic Data

Detailed and verified spectroscopic data for **(3,5-Dimethylphenyl)(phenyl)methanone** is not readily available in public databases. Researchers should perform their own analytical

characterization to confirm the identity and purity of the compound. Expected spectroscopic features would include:

- $^1\text{H}$  NMR: Signals corresponding to the aromatic protons of the phenyl and dimethylphenyl rings, and a characteristic singlet for the two methyl groups.
- $^{13}\text{C}$  NMR: Resonances for the carbonyl carbon, the quaternary carbons, and the various CH carbons of the aromatic rings.
- IR Spectroscopy: A strong absorption band characteristic of the carbonyl ( $\text{C}=\text{O}$ ) stretching vibration.
- Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

This guide serves as a starting point for researchers and professionals working with **(3,5-Dimethylphenyl)(phenyl)methanone**. Due to the limited specific data in the public domain, thorough in-house analysis and experimental validation are strongly recommended.

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## References

- 1. m.nicebiochem.com [m.nicebiochem.com]
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